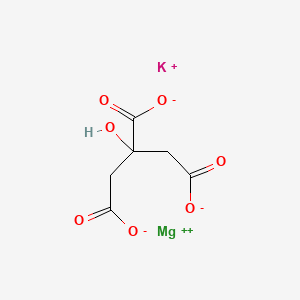
Potassium-magnesium citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium-magnesium citrate, also known as this compound, is a useful research compound. Its molecular formula is C6H5KMgO7 and its molecular weight is 252.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How does the bioavailability of potassium and magnesium from potassium-magnesium citrate compare to individual citrate salts in human studies?
- Methodological Answer : A crossover study design with timed urine collection is recommended. In a 1991 trial, 14 healthy volunteers ingested this compound, potassium citrate, magnesium citrate, and potassium chloride under metabolic diet control. Urinary potassium, magnesium, and citrate excretion were measured over 24 hours. Results showed potassium bioavailability from this compound matched potassium citrate and potassium chloride, while magnesium bioavailability aligned with magnesium citrate. Citraturic response (urinary citrate increase) was highest with this compound (129 mg/day vs. 105 mg/day for potassium citrate) due to synergistic effects .
- Key Metrics : Urinary excretion rates, crossover design, controlled dietary phases.
Q. What experimental protocols ensure reproducibility in assessing this compound’s effects on urinary pH and citrate levels?
- Methodological Answer : Follow pharmacopeial standards for solution preparation (e.g., USP monographs) and use validated assays for citrate quantification. For example, atomic absorption spectroscopy or ion chromatography ensures accurate measurement of potassium and magnesium. Studies should standardize urine collection intervals (e.g., 24-hour vs. spot samples) and control dietary intake of oxalate, calcium, and sodium to minimize confounding variables .
Advanced Research Questions
Q. What mechanisms explain this compound’s superior inhibition of calcium oxalate (CaOx) crystallization compared to potassium citrate alone?
- Methodological Answer : Magnesium directly inhibits CaOx crystal growth by competing with calcium for oxalate binding, while citrate increases urinary pH and chelates calcium. Combined, they reduce urinary saturation indices (SSp) for CaOx and uric acid. A randomized trial showed this compound decreased CaOx saturation by 45% versus 28% with potassium citrate, attributed to dual ionic effects and pH stabilization .
- Key Data : Urinary SSp values, crystallization inhibition assays (e.g., COMET assay).
Q. How do contradictory findings in clinical trials on citrate therapy for nephrolithiasis inform future study designs?
- Methodological Answer : Meta-analyses (e.g., Cochrane reviews) highlight heterogeneity in outcomes due to variations in dosing, baseline hypocitraturia severity, and compliance. For example, a 2015 review of seven RCTs noted this compound reduced stone recurrence by 40% in idiopathic calcium stone formers, but compliance issues skewed results in open-label trials. Future studies should use double-blind designs, standardized citrate doses (e.g., 60 mEq/day), and adjust for baseline urinary citrate levels .
Q. What statistical approaches address variability in urinary citrate excretion during long-term this compound supplementation?
- Methodological Answer : Delta values (difference between baseline and follow-up) with percentile stratification (5th, 50th, 95th) reveal nonhomogeneous responses. Mixed-effects models account for intra-subject variability, while sensitivity analyses exclude outliers. For instance, a study found 20% of patients had negative delta citrate values despite overall group improvement, suggesting genetic or dietary modifiers .
Q. Methodological Guidelines for Research
Q. How to validate citrate quantification in complex matrices like urine or dietary supplements?
- Answer : Use USP Method 2 for potassium citrate assays, which involves ion-selective electrodes or titration with standardized solutions. For magnesium, inductively coupled plasma mass spectrometry (ICP-MS) ensures precision. Cross-validate with surrogate citrate salts (e.g., trisodium citrate) when this compound data are limited, as done in GreenScreen assessments .
Q. What are the pitfalls in extrapolating animal toxicology data to human safety profiles for this compound?
- Answer : Potassium and magnesium are endogenous ions, but high-dose citrate may alter gut microbiota or electrolyte balance. ToxServices LLC highlights data gaps in chronic neurotoxicity and endocrine disruption. Use physiologically based pharmacokinetic (PBPK) modeling to adjust animal-derived NOAELs (No Observed Adverse Effect Levels) for human equivalence .
Q. Tables for Quick Reference
Properties
Molecular Formula |
C6H5KMgO7 |
|---|---|
Molecular Weight |
252.5 g/mol |
IUPAC Name |
magnesium;potassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.K.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+1;+2/p-3 |
InChI Key |
MNWBULKLOQZRTN-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[K+] |
Synonyms |
potassium-magnesium citrate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













